molecular formula C23H21N3O2 B012679 6-(5-Azido-5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid CAS No. 101705-40-2

6-(5-Azido-5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid

Cat. No. B012679
CAS RN: 101705-40-2
M. Wt: 371.4 g/mol
InChI Key: BALYLYYGOUOWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(5-Azido-5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid, also known as ATN-161, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. This molecule has been extensively studied for its ability to inhibit integrin-mediated cell adhesion and migration, which is a key process in cancer metastasis.

Mechanism Of Action

6-(5-Azido-5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid inhibits integrin-mediated cell adhesion and migration by binding to the α5β1 integrin receptor. This receptor is overexpressed in many types of cancer cells and plays a key role in cancer metastasis. By inhibiting this receptor, 6-(5-Azido-5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid blocks the ability of cancer cells to migrate and invade other tissues.
Biochemical and Physiological Effects
6-(5-Azido-5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death). This molecule has also been shown to enhance the efficacy of chemotherapy and radiotherapy, which suggests that it may have potential as a combination therapy for cancer treatment.

Advantages And Limitations For Lab Experiments

One of the advantages of 6-(5-Azido-5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid is that it has been extensively studied in preclinical models, which has provided a wealth of data on its potential therapeutic applications. However, one of the limitations of this molecule is that it has not yet been tested in clinical trials, which means that its safety and efficacy in humans is not yet known.

Future Directions

There are a number of potential future directions for research on 6-(5-Azido-5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid. One area of research could be the development of more potent and selective inhibitors of the α5β1 integrin receptor. Another area of research could be the investigation of the potential of 6-(5-Azido-5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid as a combination therapy with other cancer treatments. Finally, there is a need for clinical trials to determine the safety and efficacy of 6-(5-Azido-5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid in humans.

Synthesis Methods

The synthesis of 6-(5-Azido-5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid involves a multi-step process that starts with the preparation of 7-bromo-1-tetralone. This intermediate is then reacted with a Grignard reagent to form the corresponding alcohol, which is then converted into the azide using sodium azide. The final step involves the reaction of the azide with 2-naphthalenecarboxylic acid to form 6-(5-Azido-5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid.

Scientific Research Applications

6-(5-Azido-5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the adhesion and migration of cancer cells, which is a key process in cancer metastasis. This molecule has also been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical studies.

properties

CAS RN

101705-40-2

Product Name

6-(5-Azido-5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

6-(5-azido-8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)naphthalene-2-carboxylic acid

InChI

InChI=1S/C23H21N3O2/c1-23(2)10-9-21(25-26-24)19-8-7-17(13-20(19)23)15-3-4-16-12-18(22(27)28)6-5-14(16)11-15/h3-8,11-13,21H,9-10H2,1-2H3,(H,27,28)

InChI Key

BALYLYYGOUOWNK-UHFFFAOYSA-N

SMILES

CC1(CCC(C2=C1C=C(C=C2)C3=CC4=C(C=C3)C=C(C=C4)C(=O)O)N=[N+]=[N-])C

Canonical SMILES

CC1(CCC(C2=C1C=C(C=C2)C3=CC4=C(C=C3)C=C(C=C4)C(=O)O)N=[N+]=[N-])C

synonyms

6-(5-azido-5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid
azidoretinoid 1

Origin of Product

United States

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